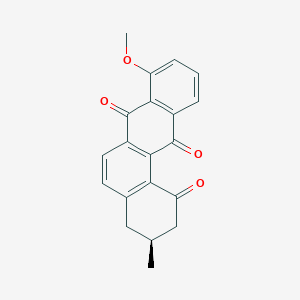

Rubiginone B2

Overview

Description

Revolade, known scientifically as eltrombopag olamine, is a thrombopoietin receptor agonist. It is primarily used to treat conditions such as immune thrombocytopenia, chronic hepatitis C virus-associated thrombocytopenia, and severe aplastic anemia . Revolade works by stimulating the production of platelets in the bone marrow, which helps to prevent bleeding in patients with low platelet counts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eltrombopag involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves complex organic reactions and purification processes to ensure the high purity of the final product .

Industrial Production Methods

Industrial production of eltrombopag follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the product. The process involves large-scale chemical synthesis, purification, and formulation into film-coated tablets. The tablets are then packaged and distributed for clinical use .

Chemical Reactions Analysis

Types of Reactions

Eltrombopag undergoes various chemical reactions, including:

Oxidation: Eltrombopag can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Eltrombopag can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving eltrombopag include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized eltrombopag derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

Antimicrobial Properties

Rubiginone B2 exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for developing new antibiotics, especially in response to rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

- In a study analyzing actinomycetes from O. disjunctus galleries, this compound was identified among several compounds with antimicrobial properties. The study reported that 76.1% of isolated strains showed activity against Bacillus subtilis and/or Candida albicans, highlighting the potential of this compound as an effective antimicrobial agent .

Anticancer Activity

Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents. Its ability to potentiate the effects of vincristine (VCR) has been documented, suggesting a role in cancer treatment protocols.

Case Study: Synergistic Effects with Vincristine

- A study demonstrated that this compound could potentiate VCR-induced cytotoxicity in cancer cell lines. This synergistic effect suggests that incorporating this compound into treatment regimens could improve therapeutic outcomes for patients undergoing chemotherapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are investigating how modifications to its chemical structure can enhance its biological activity.

Research Findings on SAR

- Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities compared to the parent compound. These efforts aim to identify more potent analogs that retain or enhance antimicrobial and anticancer properties while minimizing toxicity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development pipelines. Its potential as a lead compound for new antibiotics and anticancer drugs is being explored through various synthetic and biological studies.

Table: Summary of Applications

Mechanism of Action

Eltrombopag works by binding to the transmembrane domain of thrombopoietin receptors in the bone marrow. This binding stimulates the production of platelets by promoting the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. Unlike endogenous thrombopoietin, eltrombopag does not compete with it but rather complements its action, leading to an enhanced platelet production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to eltrombopag include:

Romiplostim: Another thrombopoietin receptor agonist used to treat immune thrombocytopenia.

Avatrombopag: A thrombopoietin receptor agonist used for the treatment of thrombocytopenia in patients with chronic liver disease.

Uniqueness of Eltrombopag

Eltrombopag is unique in its ability to bind to the transmembrane domain of thrombopoietin receptors, which allows it to work synergistically with endogenous thrombopoietin. This unique mechanism of action sets it apart from other thrombopoietin receptor agonists, making it a valuable treatment option for patients with low platelet counts .

Biological Activity

Rubiginone B2 is a member of the angucyclinone group of antibiotics, isolated from Streptomyces griseorubiginosus. This compound has garnered attention for its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex isotetracenone structure, which is typical of angucyclinones. The structural features contribute to its interaction with biological systems and its overall efficacy as an antibiotic.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| HL-60 (Leukemia) | 5.0 | Adriamycin | 1.5 |

| A549 (Lung Adenocarcinoma) | 10.0 | Doxorubicin | 3.0 |

| BEL-7402 (Hepatoma) | 15.0 | Vincristine | 4.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified exposure time. This compound shows promising cytotoxicity, particularly against the HL-60 leukemia cell line, where it demonstrates a substantial effect compared to standard chemotherapeutics like Adriamycin and Doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- DNA Intercalation : Like many anthracycline antibiotics, this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Efficacy in Drug-Resistant Cancer Models

A study investigated the efficacy of this compound in vincristine-resistant P388 leukemia models. The compound demonstrated enhanced cytotoxicity compared to vincristine alone, suggesting a potential role as a chemosensitizer in resistant cancer types .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound significantly reduced tumor size in xenografts derived from human cancer cell lines. The compound's ability to penetrate cellular membranes and target tumor cells directly was highlighted as a key factor in its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Rubiginone B2, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or oxidation, followed by purification via chromatography. Characterization employs spectroscopic techniques (e.g., NMR, MS) and X-ray crystallography. To ensure reproducibility, document reaction conditions (temperature, solvent, catalysts) and validate purity using HPLC . For novel syntheses, cross-reference spectral data with literature or databases to confirm structural integrity .

Q. Which in vitro and in vivo assays are most appropriate for evaluating this compound’s biological activity, and what controls are essential?

- Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase assays), cytotoxicity screens (MTT assay), and animal models for pharmacokinetics. Use positive/negative controls (e.g., known inhibitors, vehicle-only groups) to validate results. Optimize dose ranges using preliminary toxicity data to avoid false negatives .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and mass spectrometry. For long-term storage, use inert atmospheres (argon) and lyophilization to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological data for this compound (e.g., divergent IC50 values across studies)?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound batch purity. Replicate experiments using standardized protocols (e.g., CLIA guidelines) and cross-validate with orthogonal assays (e.g., SPR for binding affinity). Perform meta-analyses to identify confounding variables .

Q. How can researchers elucidate the mechanistic pathways of this compound when traditional target-identification approaches fail?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 screens to map interactomes. Combine with molecular dynamics simulations to predict binding pockets. Validate hypotheses using knock-out/knock-in models .

Q. What computational models are effective for predicting this compound’s pharmacokinetic properties and off-target effects?

- Methodological Answer : Use QSAR models for ADME prediction and molecular docking for target profiling. Validate with in silico toxicity databases (e.g., Tox21). Integrate machine learning to prioritize high-confidence targets and reduce false positives .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds while avoiding confounding variables?

- Methodological Answer : Apply factorial design experiments to test combinations systematically. Use isobolographic analysis to quantify synergy/additivity. Control for solvent interactions and metabolic interference by including single-agent and vehicle groups .

Q. Methodological Considerations for Data Analysis

- Handling Data Variability : Use statistical frameworks like ANOVA with post-hoc tests to distinguish experimental noise from biological significance. Report effect sizes and confidence intervals .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like ChemRxiv .

Properties

IUPAC Name |

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWNLVDTXGGSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-10-6 | |

| Record name | Rubiginone B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.